molecular formula C20H20N6O2S B2808096 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-27-4

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2808096
CAS No.: 921833-27-4
M. Wt: 408.48
InChI Key: IEUUKIZVBSUENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound It features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the thiadiazole ring and other functional groups. Common reagents used in these reactions include acyl chlorides, hydrazines, and thioureas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl substituents .

Scientific Research Applications

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring also show diverse biological properties and are used in various applications.

Uniqueness

5-ethyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-4-25-10-14(17(27)21-20-23-22-18(29-20)12(2)3)16-15(11-25)19(28)26(24-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUKIZVBSUENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.